molecular formula C16H25NO4 B1444333 Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 865106-60-1

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1444333
CAS No.: 865106-60-1
M. Wt: 295.37 g/mol
InChI Key: GEMJVWXRPBJSJH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound that belongs to the class of bicyclic compounds It features a tert-butyl ester group, an ethoxy group, and a bicyclic octane structure with an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method starts with tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate as a precursor. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes . The use of flow microreactors allows for the continuous production of tert-butyl esters, making the process more sustainable and scalable.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis Applications

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic synthesis techniques. Notably, it has been utilized in the synthesis of dipeptides using Boc-AAILs (tert-butyl oxycarbonyl-protected amino acid ionic liquids). This method demonstrated satisfactory yields of dipeptides within a short reaction time (approximately 15 minutes) when combined with common coupling reagents.

Interaction Studies

Preliminary research indicates that compounds similar to this compound may exhibit significant biological activities, making them potential candidates for drug development. Interaction studies are crucial for understanding how this compound behaves in biological systems, particularly in relation to enzyme inhibition and receptor binding.

Due to its unique properties, this compound is primarily used for research purposes rather than as a commercial product in pharmaceuticals or food products . Ongoing studies aim to further elucidate its mechanisms of action and explore its efficacy in various biological contexts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate stands out due to its unique combination of functional groups and bicyclic structure.

Biological Activity

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features allow it to interact with various biological targets, potentially leading to diverse therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Bicyclic Framework : The azabicyclo[3.2.1]octane structure contributes to its unique reactivity and biological interactions.
  • Functional Groups : The tert-butyl ester and ethoxy groups enhance its solubility and stability, making it suitable for biological applications.
PropertyValue
IUPAC Name This compound
Molecular Formula C16H25NO4
CAS Number 865106-60-1
Molecular Weight 299.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action involves:

  • Binding Affinity : The compound's structure allows it to fit into active sites of target proteins, modulating their activity.
  • Signal Transduction Modulation : By interacting with key proteins, it may influence various signaling pathways, leading to therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against multiple strains of bacteria, indicating potential for development as an antibiotic agent.
  • Neuroprotective Effects : Similar bicyclic compounds have shown promise in neuroprotective applications, which may be relevant for diseases such as Alzheimer's and Parkinson's.
  • Analgesic Activity : There is growing interest in the analgesic properties of compounds in this structural class, suggesting potential applications in pain management therapies.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds that share structural similarities with this compound:

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that a related azabicyclic compound inhibited the growth of Gram-positive bacteria, suggesting that modifications to the structure could enhance antimicrobial efficacy .

Neuroprotective Research

Research focusing on neuroprotective effects indicated that bicyclic compounds could reduce oxidative stress in neuronal cells, potentially offering a therapeutic avenue for neurodegenerative diseases .

Analgesic Evaluation

In vitro assays have shown that similar compounds can inhibit pain pathways by modulating receptor activity, pointing toward their potential as new analgesics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate?

A two-step procedure is commonly employed:

  • Step 1 : React 8-azabicyclo[3.2.1]octan-3-one with Boc anhydride in dry THF at 0°C using triethylamine as a base. This yields tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with 77% yield after purification via ethyl acetate extraction and Na₂SO₄ drying .
  • Step 2 : Introduce the ethoxy-oxoethylidene group via condensation with ethyl glyoxylate or a derivative under reflux conditions in ethanol/water. Monitor progress via TLC and purify via column chromatography (chloroform/methanol 9:1) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • TLC Monitoring : Track reaction progress using silica-gel TLC plates (e.g., Merck) with UV visualization .
  • Column Chromatography : Use silica gel (60–120 mesh) with chloroform/methanol gradients for purification .
  • Spectroscopic Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons) and LC-MSD-Trap-XCT for mass/ purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : Assign stereochemistry (e.g., bicyclic bridgehead protons) and confirm Boc protection via tert-butyl signals .
  • Mass Spectrometry : Verify molecular weight (e.g., m/z 253.34 for C₁₄H₂₃NO₃) and detect impurities .
  • X-ray Crystallography : Resolve ambiguities in bicyclic geometry or substituent orientation .

Advanced Research Questions

Q. How does the rigid 8-azabicyclo[3.2.1]octane scaffold influence biological activity?

The bicyclic framework enforces conformational rigidity, enhancing stereoselective binding to targets like dopamine transporters (DAT). For example, ethylidenyl derivatives exhibit 3- to 5-fold selectivity for DAT over serotonin/norepinephrine transporters (SERT/NET) due to spatial complementarity with the DAT binding pocket . Computational docking (e.g., AutoDock Vina) can model these interactions by analyzing π-π stacking and hydrogen-bonding patterns .

Q. What strategies mitigate low yields in spirocyclic derivatization of this compound?

  • Optimized Alkylation : Use anhydrous K₂CO₃ in DMF with alkyl halides (1.2 eq) at RT for 8 hours to functionalize the hydantoin ring (e.g., pent-4-enyl substitution achieves 76% yield) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 40 h to 2 h for hydantoin formation) while maintaining yield .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., Boc groups) to prevent side reactions during multi-step syntheses .

Q. How do stereochemical variations impact pharmacological profiles?

Enantiomers of 8-azabicyclo derivatives show divergent binding affinities. For instance, (1S,5R)-configured analogs exhibit 10-fold higher DAT inhibition (IC₅₀ = 12 nM) compared to (1R,5S)-isomers due to better alignment with DAT’s hydrophobic cleft. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and validate via circular dichroism .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing ethoxy-oxoethylidene group activates the bicyclic scaffold for nucleophilic attacks. For example, triflation with PhN(Tf)₂ and NaHMDS at −78°C selectively targets the α-carbonyl position, enabling Suzuki-Miyaura couplings for biaryl derivatives . Kinetic studies (e.g., Eyring plots) reveal a Δ‡G of 18 kcal/mol, suggesting a concerted SN2-like mechanism .

Q. How can researchers resolve contradictions in reported biological data?

  • Assay Variability : Standardize cell lines (e.g., HEK293-DAT vs. COS7-DAT) and buffer conditions (e.g., pH 7.4 vs. 7.0) to reduce inter-lab discrepancies .
  • Metabolic Stability : Assess cytochrome P450 metabolism (e.g., CYP3A4/2D6) to explain in vitro-in vivo efficacy gaps .
  • Molecular Dynamics : Simulate target flexibility (e.g., DAT conformational states) to reconcile conflicting IC₅₀ values .

Methodological Notes

  • Stereochemical Assignments : Use NOESY to confirm endo/exo configurations in the bicyclic core .
  • Scale-Up Challenges : Replace THF with 2-MeTHF for safer large-scale reactions .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing synthetic protocols .

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-5-20-14(18)10-11-8-12-6-7-13(9-11)17(12)15(19)21-16(2,3)4/h10,12-13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMJVWXRPBJSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC2CCC(C1)N2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate

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